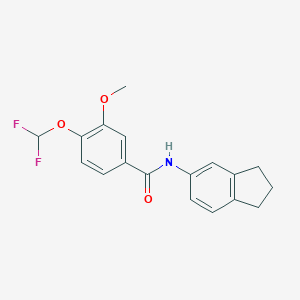
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide, also known as DIMEB, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. DIMEB has shown promising results in preclinical studies and has the potential to be a valuable tool in understanding various biological processes.
Mecanismo De Acción
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide exerts its biological effects by inhibiting the activity of a protein called HSP90, which is involved in the regulation of various cellular processes. By inhibiting HSP90, 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide disrupts the function of other proteins that are dependent on HSP90 for their stability and activity. This leads to the induction of apoptosis in cancer cells and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide induces apoptosis by activating the caspase-3 pathway. 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide has also been shown to inhibit the activity of the AKT and MAPK signaling pathways, which are involved in the regulation of cell growth and survival. In neurodegenerative diseases, 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, which are proteins that are involved in the pathogenesis of Alzheimer's and Parkinson's disease, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide in lab experiments is its specificity for HSP90 inhibition. 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide has been shown to have minimal off-target effects, which makes it a valuable tool for studying the biological effects of HSP90 inhibition. However, one limitation of using 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide. One area of interest is in the development of 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide analogs that have improved solubility and bioavailability. Another direction is in the study of 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, the use of 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide in animal models of disease could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of different chemical compounds. The synthesis starts with the reaction of 4-(difluoromethoxy)benzene with 2,3-dihydro-1H-indene-5-carboxylic acid to form 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)benzamide. This intermediate is then reacted with 3-methoxybenzoyl chloride to form the final product, 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide.
Aplicaciones Científicas De Investigación
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research. 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide has shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H17F2NO3 |
|---|---|
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C18H17F2NO3/c1-23-16-10-13(6-8-15(16)24-18(19)20)17(22)21-14-7-5-11-3-2-4-12(11)9-14/h5-10,18H,2-4H2,1H3,(H,21,22) |
Clave InChI |
JGFSZNKFKYWEQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC(F)F |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279692.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279693.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279696.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279698.png)
![3-cyclopentyl-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279699.png)
![3,5-bis(difluoromethyl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279700.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)
![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![1-{3-[(4-Bromophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B279707.png)
![N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B279709.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279710.png)
methanone](/img/structure/B279712.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B279715.png)